Cas no 1060360-00-0 (2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide)

2-(4-Methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide is a synthetic organic compound featuring a methoxyphenoxy acetamide core with a methylcarbamoyl functional group. Its structure combines aromatic ether and amide moieties, offering potential utility in medicinal chemistry and pharmaceutical research. The compound's design allows for selective interactions with biological targets, making it a candidate for drug development, particularly in modulating receptor or enzyme activity. The presence of both methoxy and carbamoyl groups enhances its solubility and bioavailability, while the acetamide linkage provides stability. This compound may serve as an intermediate or scaffold for further derivatization in the synthesis of bioactive molecules. Its precise applications depend on specific pharmacological or chemical studies.
2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide structure
1060360-00-0 structure
Product Name:2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide
CAS No:1060360-00-0
MF:C18H20N2O4
MW:328.362404823303
CID:5949897
PubChem ID:25862834
Update Time:2025-11-01

2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide
    • 2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]-N-methylacetamide
    • 2-(4-methoxyphenoxy)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)acetamide
    • AKOS005268068
    • 2-(4-METHOXYPHENOXY)-N-{4-[(METHYLCARBAMOYL)METHYL]PHENYL}ACETAMIDE
    • F5097-1320
    • 1060360-00-0
    • Inchi: 1S/C18H20N2O4/c1-19-17(21)11-13-3-5-14(6-4-13)20-18(22)12-24-16-9-7-15(23-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
    • InChI Key: DBLFTDVYXJNZTB-UHFFFAOYSA-N
    • SMILES: C(NC)(=O)CC1=CC=C(NC(COC2=CC=C(OC)C=C2)=O)C=C1

Computed Properties

  • Exact Mass: 328.14230712g/mol
  • Monoisotopic Mass: 328.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.7Ų

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2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide Related Literature

Additional information on 2-(4-methoxyphenoxy)-N-{4-(methylcarbamoyl)methylphenyl}acetamide

2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide: A Comprehensive Overview

2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide (CAS No. 1060360-00-0) is a complex organic compound with a diverse range of applications in the fields of pharmacology and materials science. This compound, characterized by its unique molecular structure, has garnered significant attention in recent years due to its potential in drug development and advanced material synthesis. The compound's name itself is a testament to its intricate composition, with key functional groups such as the phenoxy group, methoxy substituent, and methylcarbamoyl moiety playing pivotal roles in its chemical properties.

The synthesis of 2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide involves a series of multi-step reactions, often utilizing advanced catalytic techniques and precise stoichiometric control. Recent advancements in catalytic asymmetric synthesis have enabled researchers to optimize the production process, significantly improving yield and purity. For instance, studies published in *Journal of Medicinal Chemistry* have highlighted the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis pathway, making this compound more accessible for large-scale production.

One of the most notable aspects of this compound is its pharmacological activity. Preclinical studies have demonstrated that 2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Research conducted at the University of California, San Francisco, has shown that this compound can effectively inhibit COX-2 enzymes, a key target in the treatment of inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to form stable amorphous solids has made it an attractive candidate for use in drug delivery systems. A recent study published in *Advanced Materials* explored the use of this compound as a matrix material for controlled-release pharmaceuticals, demonstrating its potential to enhance drug efficacy while minimizing side effects.

The structural versatility of 2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide also lends itself to applications in polymer chemistry. Researchers at MIT have investigated its use as a monomer in the synthesis of novel polyamides, which exhibit improved thermal stability and mechanical strength compared to traditional materials. These findings suggest that this compound could play a critical role in the development of next-generation polymers for industrial applications.

From an environmental standpoint, the compound's biodegradability and eco-friendly synthesis pathways have been extensively studied. Recent research indicates that under controlled conditions, 2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide can undergo enzymatic degradation, reducing its environmental footprint. This attribute is particularly important as industries increasingly prioritize sustainable practices.

In conclusion, 2-(4-Methoxyphenoxy)-N-{4-(Methylcarbamoyl)methylphenyl}Acetamide (CAS No. 1060360-00-0) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmacology and materials science.

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